(3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid
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Overview
Description
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid is an organic compound characterized by the presence of a triazole ring substituted with a butyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Amino-triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-acetic acid: Similar structure but lacks the butyl group.
5-Amino-1H-1,2,4-triazole-3-acetic acid: Contains an amino group instead of a butyl group.
Uniqueness
2-(5-Butyl-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and biological activity. This structural feature may enhance its interaction with lipid membranes and improve its bioavailability .
Biological Activity
(3-Butyl-1H-1,2,4-triazol-5-yl)acetic acid is a synthetic compound featuring a triazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 183.208 g/mol
- Structure : The compound consists of a butyl group attached to a triazole ring and an acetic acid moiety, contributing to its chemical reactivity and biological activity .
Anticancer Properties
Research indicates that compounds containing triazole structures may exhibit significant chemopreventive and anticancer properties. This compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of NF-κB Pathway : Similar triazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in cancer cell survival and proliferation .
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Studies suggest that this compound may exhibit:
- Antifungal Activity : Compounds with similar structures have been reported to possess antifungal properties against various pathogenic fungi.
- Antibacterial Activity : Preliminary studies indicate potential antibacterial effects against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival .
- Receptor Binding : Its structure allows for interaction with various receptors, modulating their activity and influencing cellular responses .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical reactions involving triazole derivatives. The synthesis pathways can lead to various derivatives with enhanced biological activities:
Synthesis Method | Yield (%) | Comments |
---|---|---|
Reaction with acetic anhydride | 70–85% | Efficient method for producing the acetic acid derivative. |
Click chemistry approaches | 60–80% | Allows for the incorporation of diverse functional groups. |
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on a panel of human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in several cell lines, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antibacterial activity of this compound against common pathogens. The compound demonstrated notable inhibition zones in agar diffusion assays against both Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.
Properties
CAS No. |
184947-14-6 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-butyl-1H-1,2,4-triazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-6-9-7(11-10-6)5-8(12)13/h2-5H2,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
LHSXHJQUNSNRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=N1)CC(=O)O |
Origin of Product |
United States |
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